Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
“Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a heterocyclic compound . It has an empirical formula of C8H7N3O2 and a molecular weight of 177.16 .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Scientific Research Applications
Synthesis and Structural Analysis
Novel Compound Synthesis : Methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, showcasing a method for creating novel compounds in this category (Verdecia et al., 1996).
Structural Elucidation : The synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates and their structure elucidation using spectroscopic techniques highlights the importance of understanding molecular structures in this field (Maqbool et al., 2013).
Vibrational Spectra Study : Theoretical and experimental investigations on the structure and vibrational spectra of related compounds provide insights into the molecular characteristics and stability of such molecules (Bahgat et al., 2009).
Methodological Advancements
Ultrasound-Promoted Synthesis : A study on the ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines reveals advancements in reaction methodologies, resulting in rapid synthesis and high yields (Nikpassand et al., 2010).
Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of these compounds in water demonstrates the move towards more efficient and environmentally friendly synthetic methods (Polo et al., 2017).
Biomedical Applications
Antiviral Activity : The synthesis and investigation of antiviral activity of new pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives show the potential of these compounds in medical applications, especially in antiviral therapies (Bernardino et al., 2007).
Biomedical Overview : A comprehensive review of the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including a variety of derivatives, highlights their significance in various biomedical contexts (Donaire-Arias et al., 2022).
Antibacterial Properties
Antibacterial Screening : The synthesis and antibacterial screening of certain pyrazolo[3,4-b]pyridine-4-carboxylic acids reveal their potential as antibacterial agents, opening avenues for new drug development (Maqbool et al., 2014).
Antifungal Properties : A study on the solvent-free microwave synthesis of bis-pyrazolo[3,4-b:4′,3′-e]-pyridines and their antifungal properties suggests potential applications in antifungal drug development (Quiroga et al., 2005).
Future Directions
Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that “Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” and its derivatives could have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSJYROSIMXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725444 | |
Record name | Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
CAS RN |
1196156-42-9 | |
Record name | Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Nicotinic acid esters
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.